4,5-二溴-2-甲基吡啶并嘧啶-3(2H)-酮

描述

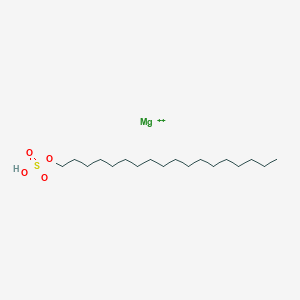

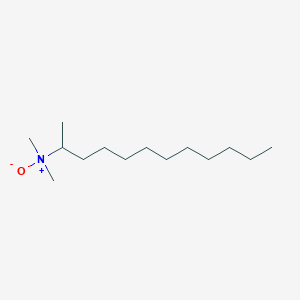

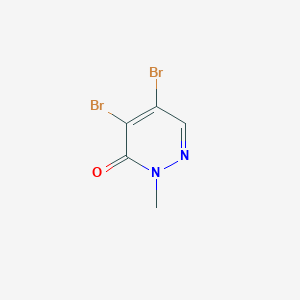

4,5-Dibromo-2-methylpyridazin-3(2H)-one, also known as 4,5-Dibromo-2-methylpyridazin-3(2H)-one, is a useful research compound. Its molecular formula is C5H4Br2N2O and its molecular weight is 267.91 g/mol. The purity is usually 95%.

The exact mass of the compound 4,5-Dibromo-2-methylpyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Dibromo-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成:铃木-宫浦交叉偶联反应

4,5-二溴-2-甲基吡啶并嘧啶-3(2H)-酮: 是有机合成领域中的一种重要化合物,特别是在铃木-宫浦交叉偶联反应中 . 该反应对于形成碳-碳键至关重要,这是构建复杂有机分子的基本步骤。该化合物可以作为钯催化的交叉偶联反应的底物,与芳基硼酸反应,合成各种双芳基结构,这些结构在医药和农药中很常见。

计算化学:机理研究

在计算化学中,4,5-二溴-2-甲基吡啶并嘧啶-3(2H)-酮可以用作密度泛函理论 (DFT) 研究的模型化合物,以了解有机金属反应的机理方面 . 这些研究有助于更好地理解催化循环,识别反应中的瓶颈,并有可能导致更有效催化剂的开发。

药物研究:药物开发

4,5-二溴-2-甲基吡啶并嘧啶-3(2H)-酮在药物研究中的作用与其在通过交叉偶联反应合成药物前体中的用途有关 . 它可以用来将溴原子引入药物分子中,这可以显著改变所得化合物的生物活性和药代动力学。

属性

IUPAC Name |

4,5-dibromo-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVVMPLOQDFREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159796 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13645-74-4 | |

| Record name | 4,5-Dibromo-2-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13645-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013645744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the challenges associated with using 4,5-dibromo-2-methylpyridazin-3(2H)-one in Suzuki-Miyaura reactions, and how does the study address them?

A1: While 4,5-dibromo-2-methylpyridazin-3(2H)-one is a promising substrate for synthesizing diverse pyridazinone derivatives via Suzuki-Miyaura reactions, achieving selective product formation can be challenging. This is due to the possibility of competing hydrodebromination reactions occurring alongside the desired coupling. The study investigates this challenge by exploring the efficiency of various palladium-based catalysts in reactions with ferrocene boronates. Interestingly, the research identifies conditions leading to significant amounts of 4- and 5-ferrocenyl-2-methylpyridazin-3(2H)-ones (resulting from hydrodebromination) alongside the expected disubstituted product []. Additionally, a unique asymmetric bi-pyridazinone-bridged ferrocenophane was observed, highlighting the complexity of these reactions.

Q2: How does the study elucidate the mechanism of hydrodebromination in these reactions?

A2: The researchers employed Density Functional Theory (DFT) modeling to understand the formation of different products. By studying the structures and potential transformations of key bromo-, ferrocene-, and phenyl-containing carbopalladated intermediates, they proposed plausible mechanisms for the observed regioselectivity in the hydrodebromination process []. Further supporting their findings, deuterium labeling experiments with DMF-d7–H2O (4:1) and DMF–D2O (4:1) provided evidence for DMF's role as a hydrogen transfer agent in these reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。